D-Ribose

描述

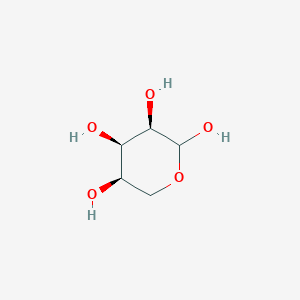

Structure

3D Structure

属性

CAS 编号 |

10257-33-7 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

150.13 g/mol |

IUPAC 名称 |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

InChI 键 |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

手性 SMILES |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)O)O)O)O |

其他CAS编号 |

10257-32-6 |

同义词 |

D Ribose D-Ribose Ribose |

产品来源 |

United States |

准备方法

Reaction Mechanism and Procedure

The classical synthesis of D-ribose begins with D-erythrose, a tetrose sugar. The process involves a cyanohydrin reaction where hydrogen cyanide adds to the carbonyl group of D-erythrose, forming a nitrile intermediate. Subsequent hydrolysis yields a mixture of sugar acids, primarily D-ribonic and D-arabonic acids. Fractional crystallization separates these acids as their calcium or barium salts, with D-ribonic acid preferentially crystallizing due to its lower solubility. The isolated D-ribonic acid lactone undergoes hydrogenation using a palladium catalyst, reducing the lactone to this compound.

Key Data:

-

Purification : Cellulose column chromatography achieves 42% this compound purity from the crude mixture.

Microbial Fermentation via the Pentose Phosphate Pathway

Fermentation Process

Industrial this compound production predominantly uses Bacillus subtilis or Escherichia coli strains engineered to overexpress the pentose phosphate pathway (PPP). Glucose is converted to this compound-5-phosphate via glucose-6-phosphate dehydrogenase and transketolase, with subsequent dephosphorylation yielding this compound.

Limitations and Carbon Catabolite Repression

Despite high titers, PPP-based fermentation faces challenges:

-

Carbon Catabolite Repression (CCR) : Glucose inhibits ribose transporters, necessitating fed-batch strategies to maintain low glucose concentrations.

-

Byproducts : Accumulation of acetic acid and polyols reduces yield.

Enzymatic Synthesis via the Izumoring Strategy from D-Xylose

Pathway Overview

The Izumoring strategy converts D-xylose to this compound in three enzymatic steps:

Optimization and Fed-Batch Results

-

Enzyme Cocktails : Co-expressing Thermotoga maritima xylose isomerase and E. coli phosphatase increased conversion efficiency by 40%.

-

Fed-Batch Yields : 9.55 g/L this compound from 40 g/L D-xylose, surpassing single-batch protocols.

Comparative Analysis of Preparation Methods

化学反应分析

反应类型

核糖会发生各种化学反应,包括氧化、还原和取代。例如,核糖可以被氧化形成核糖酸或被还原形成核糖醇。 它还可以参与糖苷键的形成,这对核苷酸和核酸的合成至关重要 .

常用试剂和条件

核糖的化学反应中常用的试剂包括用于酯化的乙酸酐、用于还原的硼氢化钠以及用于催化糖苷键形成的各种酸和碱。 反应条件,如温度、pH 值和溶剂选择,对于优化这些反应至关重要 .

主要产品

核糖的化学反应形成的主要产物包括核糖酸、核糖醇和各种核苷酸。 这些产品具有重要的生物学和工业应用 .

科学研究应用

Cardiovascular Health

D-Ribose has garnered attention for its potential benefits in ischemic cardiovascular conditions. Clinical studies indicate that this compound supplementation can enhance ATP levels in cardiac tissues, thereby improving myocardial energy metabolism and function.

- Case Study : A study involving patients with congestive heart failure (CHF) demonstrated that oral this compound supplementation (5 g taken multiple times daily) significantly improved exercise tolerance and quality of life indicators compared to placebo groups .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| 1 | CHF patients | This compound (5 g/day) | Improved exercise tolerance |

| 2 | Ischemic heart disease | This compound (varied doses) | Enhanced myocardial energy metabolism |

Metabolic Disorders

This compound is being investigated for its role in managing metabolic disorders like diabetes and fibromyalgia. Research suggests that it may improve glucose tolerance and insulin sensitivity.

- Case Study : In a mouse model, this compound administration led to significant reductions in fasting blood glucose levels after 10 days, indicating potential benefits for insulin sensitivity .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| 1 | Diabetic mice | This compound (varied doses) | Improved insulin sensitivity |

| 2 | Fibromyalgia patients | This compound supplementation | Reduced symptoms |

Cognitive Function

Recent studies have explored the effects of this compound on cognitive performance. A systematic review highlighted that high doses of this compound could impair cognitive function in rodent models, as measured by the Morris water maze test.

- Findings : High doses resulted in decreased platform crossings and increased escape latency, suggesting potential cognitive impairments .

| Study | Model | Intervention | Key Findings |

|---|---|---|---|

| 1 | Rodents | High-dose this compound | Impaired cognitive performance |

| 2 | Rodents | Low-dose this compound | No significant cognitive effects |

Tissue Regeneration

This compound's role in tissue regeneration is being investigated through its effects on angiogenesis and ischemia models. Researchers are exploring its use in scaffolds for tissue engineering.

- Case Study : In a hind limb ischemia model, this compound was incorporated into hydrogels to assess its impact on blood flow recovery post-surgery .

| Study | Model | Intervention | Outcome |

|---|---|---|---|

| 1 | Rat model of ischemia | Hydrogel with this compound | Improved blood perfusion |

Regulatory Status and Safety

This compound has been recognized as a novel food ingredient under EU regulations, allowing it to be marketed as a dietary supplement . Safety assessments have indicated that while some adverse effects may occur at high doses, they are generally mild and manageable.

作用机制

核糖主要通过其在核苷酸和 ATP 合成中的作用发挥作用。在体内,核糖被磷酸化形成核糖-5-磷酸,然后进入戊糖磷酸途径。这条途径对于核苷酸和核酸的产生至关重要。 核糖也有助于 ATP 的合成,为各种细胞过程提供能量 .

相似化合物的比较

Structural Comparisons

Glycation Potential and AGE Formation

- This compound vs. D-Glucose: this compound glycates proteins 10–100× faster than D-glucose due to its flexible open-chain structure, leading to AGE accumulation in the brain, kidneys, and blood . In podocytes, both sugars activate the NLRP3 inflammasome via AGE-RAGE signaling, but this compound requires lower concentrations to induce similar effects . Unlike D-glucose, this compound generates formaldehyde under alkaline conditions when paired with amino groups, a unique pro-glycation property .

Metabolic and Functional Roles

Health and Clinical Implications

常见问题

Basic Biochemical Pathways

Q: How does D-Ribose contribute to ATP synthesis in mammalian cells, and what experimental models are optimal for studying this process? A: this compound serves as a precursor for ATP regeneration via the pentose phosphate pathway (PPP) and salvage pathways. Methodologically, in vitro models (e.g., cardiomyocytes or skeletal muscle cells) can quantify ATP levels using HPLC or fluorometric assays under hypoxic conditions to simulate energy depletion . In vivo, rodent models with induced ischemia-reperfusion injury are common, with ATP measured via magnetic resonance spectroscopy (MRS) .

Label: Basic

Advanced Metabolic Pathways

Q: What novel oxidative degradation pathways of this compound have been identified in archaea, and how do enzyme promiscuity assays clarify substrate specificity? A: In Haloarcula spp., this compound is degraded to α-ketoglutarate via a promiscuous dehydrogenase and dehydratase system. Enzyme specificity can be tested using purified recombinant enzymes (e.g., ribonate dehydratase) with substrates like D-xylose or L-arabinose, monitored via spectrophotometric NADH oxidation or LC-MS for intermediate metabolites . Phylogenetic analysis of dehydratase families within the enolase superfamily further distinguishes evolutionary adaptations .

Label: Advanced

Cognitive Function Research

Q: What methodological challenges arise when studying this compound's effects on cognitive function, and how can animal models address these limitations? A: Human trials are limited by bioavailability variability and ethical constraints. Murine models (e.g., C57BL/6 mice) with this compound supplementation (10–15 g/kg/day) can assess spatial memory via Morris water maze tests, while AGEs accumulation in hippocampal tissue is quantified using immunohistochemistry or ELISA . Contradictory findings on cognitive benefits necessitate controlled dosing and exclusion of confounding factors like dietary glycation precursors .

Label: Advanced

Data Contradictions

Q: How can researchers reconcile conflicting data on this compound's role in advanced glycation end product (AGE) formation? A: Discrepancies arise from concentration-dependent effects: low doses (≤5 mM) may enhance ATP without significant AGEs, while prolonged exposure (>72 hours) at high doses (>10 mM) in neuronal cell lines increases AGEs (measured via fluorescence spectroscopy at 370/440 nm). Experimental replication using standardized buffers (e.g., phosphate vs. carbonate) and controlled glycation conditions (pH, temperature) is critical .

Label: Advanced

Neuroinflammation Mechanisms

Q: What experimental designs elucidate this compound's role in neuroinflammatory processes linked to delayed encephalopathy? A: Rodent models of acute carbon monoxide poisoning can simulate delayed encephalopathy. Post-mortem brain tissue analysis via RNA-seq identifies upregulated inflammatory markers (e.g., TNF-α, IL-6), while microglial activation is visualized using Iba-1 immunofluorescence. This compound's contribution to AGEs is validated via competitive inhibition assays with aminoguanidine .

Label: Advanced

Enzyme Specificity

Q: How can substrate specificity of this compound-metabolizing enzymes be rigorously validated? A: Recombinant enzyme assays (e.g., ribonate dehydratase) with kinetic parameters (Km, Vmax) measured via stopped-flow spectroscopy or isothermal titration calorimetry (ITC). Cross-reactivity with analogs (e.g., D-xylonate) is tested using GC-MS for product identification. Phylogenetic clustering of enzyme families (e.g., enolase superfamily) further clarifies evolutionary specificity .

Label: Advanced

Dosage Optimization

Q: What pharmacokinetic strategies ensure accurate this compound dosing in preclinical studies? A: Bioavailability studies in Sprague-Dawley rats using ¹³C-labeled this compound, with plasma and tissue concentrations quantified via LC-MS/MS. Half-life calculations (t½ ~2 hours) inform dosing intervals. For chronic studies, osmotic minipumps or twice-daily gavage (5–10 g/kg) maintain steady-state levels without inducing hyperglycemia .

Label: Basic

Glycation Quantification

Q: What in vitro methods best quantify AGEs formation from this compound, and how do they compare to glucose-driven glycation? A: Bovine serum albumin (BSA) incubated with this compound (50 mM) or glucose (25 mM) at 37°C for 7 days. AGEs are measured via fluorescence (ex/em 370/440 nm) or competitive ELISA using anti-AGE antibodies (e.g., 6D12). This compound generates AGEs 10× faster than glucose, requiring shorter incubation periods .

Label: Basic

Genetic Expression

Q: How can transcriptomic approaches assess this compound's impact on energy metabolism genes? A: RNA-seq of HepG2 cells treated with 5 mM this compound for 24 hours identifies upregulated PPP genes (e.g., G6PD, TKT) and downregulated glycolytic genes (e.g., HK2). Validation via qPCR with primers specific to PRPS1 (phosphoribosyl pyrophosphate synthetase) confirms pathway activation .

Label: Advanced

Toxicity Assessment

Q: What methodologies evaluate the long-term safety of high-dose this compound supplementation? A: Chronic toxicity studies in Wistar rats (90-day exposure, 15 g/kg/day) with hematological (CBC), hepatic (ALT, AST), and renal (BUN, creatinine) biomarkers analyzed weekly. Histopathological examination of kidney and liver tissues assesses vacuolization or fibrosis .

Label: Basic

Notes

- References : Avoided consumer-oriented sources (e.g., ).

- Methodological Rigor : Emphasized techniques from biochemistry (HPLC, MRS), molecular biology (RNA-seq, qPCR), and toxicology (histopathology).

- Contradictions : Addressed via experimental replication and variable standardization (e.g., pH, concentration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。